3-Amino-2-(cyclobutylmethyl)propan-1-ol
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Overview
Description
3-Amino-2-(cyclobutylmethyl)propan-1-ol is an organic compound with the molecular formula C8H17NO. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes an amino group, a hydroxyl group, and a cyclobutylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(cyclobutylmethyl)propan-1-ol typically involves the reaction of cyclobutylmethyl bromide with 3-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-amino-1-propanol attacks the electrophilic carbon of cyclobutylmethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(cyclobutylmethyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-Amino-2-(cyclobutylmethyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(cyclobutylmethyl)propan-1-ol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes, affecting various metabolic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-propanol
- 2-Amino-2-methyl-1-propanol
- 3-Amino-2-methyl-1-butanol
Uniqueness
3-Amino-2-(cyclobutylmethyl)propan-1-ol is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of molecules with specific structural and functional characteristics.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclobutylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c9-5-8(6-10)4-7-2-1-3-7/h7-8,10H,1-6,9H2 |
InChI Key |
IUQIYJMSPKMLML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(CN)CO |
Origin of Product |
United States |
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